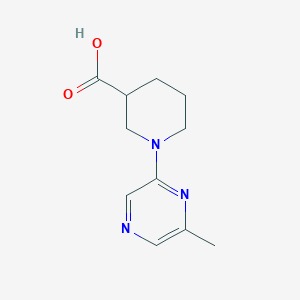
4-Isocyanato-4-(thiophen-2-yl)oxane
Übersicht
Beschreibung
4-Isocyanato-4-(thiophen-2-yl)oxane, also known as ITO, is an organic compound used in a wide variety of scientific research applications. It is a colorless, volatile liquid and is a derivative of the oxirane group. ITO has been studied extensively in the laboratory due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Polymerization Reactions :
- A study on Ytterbium(II) complexes demonstrated their use in one-electron-transfer reactions and polymerization of ε-caprolactone (Zhou et al., 2007).
- Research on multicomponent reactions catalyzed by a Lewis Acid and Co(CO)4 showed the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO (Church et al., 2007).
Reactivity and Polymer Degradation Studies :
- A study investigated the reactivity of isocyanates with urethanes under specific conditions, focusing on allophanate formation (Lapprand et al., 2005).
- Research on polydimethylsiloxane-urea-urethane copolymers with 1,4-benzenedimethanol as a chain extender discussed the polymerization method involving isocyanates (Ho et al., 1993).
Synthetic Chemistry and New Compound Formation :
- Studies on phosphorus ylides led to the synthesis of new heterocyclic compounds involving iso(thio)cyanate compounds (Hashem et al., 2018).
- Research on the synthesis of 1,3-oxazine derivatives using palladium-catalyzed cycloaddition of vinyloxetanes with heterocumulenes, including isocyanates, highlighted new synthetic methods (Larksarp & Alper, 1999).
Electrolyte Additive in Batteries :
- Aromatic isocyanates, including phenyl isocyanate, were used to improve the performance of Li-ion batteries by reducing initial irreversible capacities (Zhang, 2006).
Self-Healing Materials and Polymer Networks :
- Research on thiol-isocyanate chemistry described its application in developing self-healing materials, specifically in epoxy thermosets (Hillewaere et al., 2014).
Eigenschaften
IUPAC Name |
4-isocyanato-4-thiophen-2-yloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWJYYYKMFRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640372 | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926921-63-3 | |
| Record name | Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




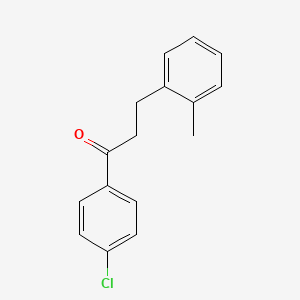
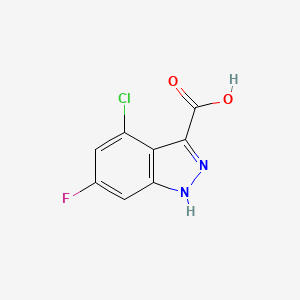
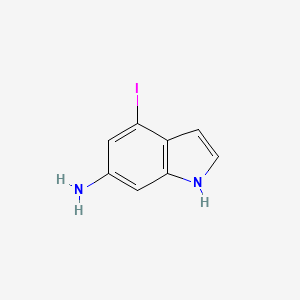
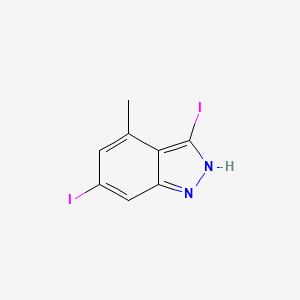
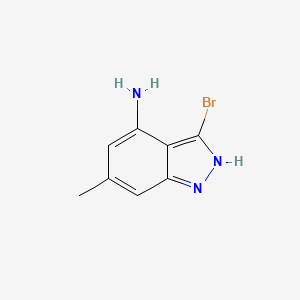




![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)
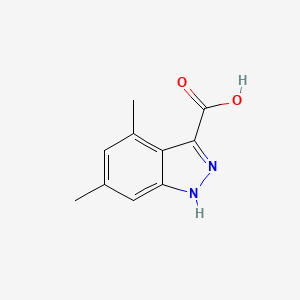
![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)
